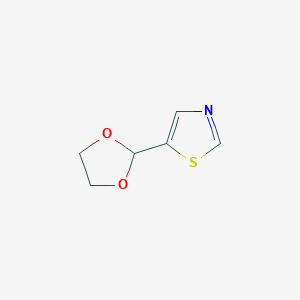

5-(1,3-Dioxolan-2-yl)-1,3-thiazole

Description

The exact mass of the compound 5-(1,3-Dioxolan-2-yl)-1,3-thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(1,3-Dioxolan-2-yl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Dioxolan-2-yl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8-1)5-3-7-4-10-5/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJAQBUOYQZUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773087-09-5 | |

| Record name | 5-(1,3-dioxolan-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(1,3-Dioxolan-2-yl)-1,3-thiazole chemical structure and properties

The "Masked" Thiazole-5-Carbaldehyde Scaffold for Precision C2-Functionalization [1]

Executive Summary

5-(1,3-Dioxolan-2-yl)-1,3-thiazole represents a critical "masked" carbonyl scaffold in heterocyclic medicinal chemistry. Structurally, it is the ethylene acetal of thiazole-5-carbaldehyde . Its primary utility lies in its ability to protect the electrophilic C5-formyl group, thereby enabling chemoselective functionalization at the C2 position—the most acidic site on the thiazole ring.

Unlike the free aldehyde, which is susceptible to polymerization, oxidation, and nucleophilic attack, the dioxolanyl derivative is robust against strong bases (e.g., n-BuLi, LDA). This stability allows researchers to generate C2-lithiated species for coupling with diverse electrophiles, serving as a versatile building block for antiviral, anticancer, and antimicrobial agents.

Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | 5-(1,3-Dioxolan-2-yl)-1,3-thiazole |

| Parent Compound | Thiazole-5-carbaldehyde (CAS 1003-32-3) |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Structure Description | Thiazole ring substituted at C5 with a cyclic ethylene acetal. |

| Physical State | Liquid or low-melting solid (derivative dependent). |

| Solubility | Soluble in DCM, THF, Ethanol; sparingly soluble in water. |

| Stability | Stable to basic/nucleophilic conditions; acid-labile (hydrolyzes to aldehyde). |

Synthesis & Manufacturing

The synthesis of 5-(1,3-dioxolan-2-yl)-1,3-thiazole is typically achieved via the acid-catalyzed protection of thiazole-5-carbaldehyde. This process shifts the equilibrium toward the acetal using a dehydrating agent or Dean-Stark apparatus.

Protocol: Protection of Thiazole-5-Carbaldehyde

-

Reagents: Thiazole-5-carbaldehyde (1.0 eq), Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (p-TsOH, 0.1 eq), Toluene (Solvent).

-

Equipment: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology:

-

Dissolution: Dissolve thiazole-5-carbaldehyde in anhydrous toluene (0.5 M concentration).

-

Addition: Add ethylene glycol and a catalytic amount of p-TsOH.

-

Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap to ensure reaction progress.

-

Monitoring: Check reaction completion via TLC (SiO₂, 30% EtOAc/Hexanes) or GC-MS. The aldehyde peak should disappear.

-

Work-up: Cool to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers and wash with brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via vacuum distillation or flash column chromatography if necessary.

Reactivity Profile: The C2-Lithiation Strategy

The most significant application of this molecule is its use as a C2-anion equivalent . The acetal group at C5 withstands the harsh conditions required to deprotonate the C2 position, a reaction impossible with the free aldehyde (which would undergo nucleophilic addition).

Mechanism of Action

-

Protection: The C5-formyl group is locked as a dioxolane.

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) specifically removes the proton at C2 (pKa ~29), generating a stable 2-lithiothiazole species.

-

Electrophilic Trapping: The lithiated species reacts with electrophiles (E⁺) such as alkyl halides, aldehydes, or CO₂.

-

Deprotection: Acidic hydrolysis reveals the C5-aldehyde, resulting in a 2,5-disubstituted thiazole.

Figure 1: The synthetic workflow converting the parent aldehyde into a versatile C2-nucleophile via the dioxolane intermediate.

Applications in Drug Discovery

The 5-(1,3-dioxolan-2-yl)-1,3-thiazole scaffold is a precursor for several bioactive classes:

-

Antimicrobial Agents: Thiazole aldehydes are key intermediates for synthesizing hydrazone-based antibiotics. The C2-functionalization allows the introduction of lipophilic tails (e.g., phenyl, alkyl) that enhance membrane permeability.

-

Anticancer Kinase Inhibitors: Many kinase inhibitors (e.g., Dasatinib analogs) feature a thiazole core. This scaffold allows the precise installation of the "warhead" at C5 and the binding motif at C2.

-

Peptidomimetics: The thiazole ring serves as a bioisostere for peptide bonds. The aldehyde functionality can be used to perform reductive aminations, linking the thiazole to amino acid chains.

Comparative Advantage Table

| Feature | Free Aldehyde (Thiazole-5-CHO) | Dioxolane-Protected Scaffold |

| Base Compatibility | Poor (Polymerizes/Adduct formation) | Excellent (Stable to n-BuLi, LDA) |

| C2-Lithiation | Impossible (Aldehyde reacts first) | Feasible (High yield C2-functionalization) |

| Storage Stability | Moderate (Oxidation prone) | High (Stable indefinitely if dry) |

| Synthetic Utility | Limited to C-N bond formation | Versatile (C-C, C-N, C-O bond formation) |

Experimental Protocol: C2-Functionalization

Objective: Synthesis of 2-Methyl-5-formylthiazole via the dioxolane intermediate.

-

Setup: Flame-dry a 3-neck flask and purge with Argon.

-

Solvent: Add anhydrous THF (tetrahydrofuran) and 5-(1,3-dioxolan-2-yl)-1,3-thiazole (1.0 eq). Cool to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes. Critical: Maintain temperature below -70°C to prevent ring fragmentation.

-

Reaction: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

Electrophile Addition: Add Methyl Iodide (MeI, 1.2 eq) dropwise.

-

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Deprotection (One-Pot): Add 2M HCl (aq) directly to the reaction mixture and stir for 1 hour to hydrolyze the acetal.

-

Isolation: Neutralize with NaHCO₃, extract with DCM, and purify via column chromatography.

Safety & Handling

-

Hazards: Thiazoles can be skin irritants and sensitizers.

-

Reactivity: The acetal is stable, but the lithiation step involves pyrophoric reagents (n-BuLi). Strictly anhydrous conditions are required.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture will slowly hydrolyze the acetal back to the aldehyde.

References

-

Bartoli, G., et al. (1975). "Reactivity of Thiazole Derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion." Journal of Organic Chemistry. Link

-

Sinenko, V. O., et al. (2018).[2] "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Current Chemistry Letters. Link

-

ChemicalBook. (2025). "Thiazole-5-carboxaldehyde Properties and CAS 1003-32-3." Link

-

PubChem. (2025). "5-(1,3-dioxolan-2-yl)-1,3-thiazole Compound Summary." National Library of Medicine. Link

-

Er, M., et al. (2014).[3] "Synthesis and Characterization of Novel 1,3-Thiazole Derivatives." Macedonian Journal of Chemistry and Chemical Engineering. Link

Sources

Technical Guide: 5-(1,3-Dioxolan-2-yl)-1,3-thiazole

[1][2]

Part 1: Chemical Identity & Characterization

Compound Name: 5-(1,3-Dioxolan-2-yl)-1,3-thiazole Synonyms: Thiazole-5-carboxaldehyde ethylene acetal; 5-Formylthiazole ethylene acetal; 2-(Thiazol-5-yl)-1,3-dioxolane. Target Audience: Medicinal Chemists, Process Development Scientists.

Core Identifiers

| Parameter | Value | Notes |

| CAS Number | Not Widely Listed | Note: Distinct from the 2-isomer (CAS 24295-04-3). Commonly referenced via its precursor, Thiazole-5-carboxaldehyde (CAS 1003-32-3). |

| PubChem CID | 55255196 | |

| InChIKey | RAJAQBUOYQZUEW-UHFFFAOYSA-N | Unique structural identifier.[1] |

| Molecular Formula | C₆H₇NO₂S | |

| Molecular Weight | 157.19 g/mol | |

| Precursor CAS | 1003-32-3 | Thiazole-5-carboxaldehyde (Starting Material). |

Structural Significance

This compound serves as a protected equivalent of thiazole-5-carboxaldehyde. The ethylene acetal group masks the electrophilic aldehyde, allowing for chemical modifications at other positions of the thiazole ring (specifically the C2 position) that would otherwise be incompatible with a free aldehyde.

Part 2: Synthesis & Production Protocols

Since 5-(1,3-Dioxolan-2-yl)-1,3-thiazole is not a standard catalog item for many major vendors, it is typically synthesized in situ or prepared in house from the commercially available aldehyde.

Synthetic Pathway (Graphviz)

The following diagram illustrates the protection of the aldehyde to form the acetal, followed by a representative application (C2-lithiation).

Caption: Synthesis of the 5-acetal derivative and its utility in C2-functionalization strategies.

Experimental Protocol: Acetitalization

Objective: Protection of Thiazole-5-carboxaldehyde.

-

Reagents:

-

Thiazole-5-carboxaldehyde (1.0 eq)

-

Ethylene glycol (2.0 - 5.0 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Solvent: Toluene or Benzene (anhydrous).

-

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Procedure:

-

Dissolve thiazole-5-carboxaldehyde in toluene.

-

Add ethylene glycol and p-TSA.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor water collection in the Dean-Stark trap. Continue reflux until water evolution ceases (typically 4–12 hours).

-

Alternative: Use activated molecular sieves (3Å or 4Å) in the reaction mixture if a Dean-Stark trap is not feasible, though azeotropic removal is preferred.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash with saturated NaHCO₃ solution (to neutralize acid) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is often sufficiently pure for subsequent steps.

-

If necessary, purify via vacuum distillation or flash column chromatography (SiO₂; Hexane/EtOAc gradient). Note that thiazoles can be sensitive to acidic silica; adding 1% triethylamine to the eluent is recommended.

-

Part 3: Applications in Drug Development

The 5-(1,3-dioxolan-2-yl)-1,3-thiazole scaffold is a critical "masking" agent in the synthesis of complex pharmaceutical intermediates.

C2-Selective Functionalization

The thiazole ring is acidic at the C2 position (between the sulfur and nitrogen). However, strong bases (like n-BuLi) used to deprotonate C2 would attack a free aldehyde at C5.

-

Mechanism: The acetal protects the C5 position.

-

Workflow:

-

Lithiation: Treat with n-BuLi at -78°C to generate the 2-lithio species.

-

Substitution: React with an electrophile (e.g., alkyl halide, carbonyl, or boronic ester).

-

Deprotection: Treat with aqueous acid (HCl or TFA) to restore the C5-aldehyde.

Building Block for Bioactive Scaffolds

Thiazole rings are ubiquitous in FDA-approved drugs (e.g., Dasatinib , Ritonavir ). The C5-aldehyde (regenerated from the acetal) serves as a handle for:

-

Reductive Amination: To attach solubilizing amine tails.

-

Knoevenagel Condensation: To extend conjugation chains.

-

Heterocycle Formation: Converting the aldehyde into other rings (e.g., imidazoles or oxazoles).

Comparative Reactivity Table

| Feature | Free Aldehyde (CAS 1003-32-3) | Ethylene Acetal (Target) |

| Stability to Base | Low (Susceptible to nucleophilic attack) | High (Stable to n-BuLi, LDA) |

| Stability to Acid | High | Low (Hydrolyzes back to aldehyde) |

| C2-Lithiation | Impossible (Self-reaction) | Feasible |

| Solubility | Moderate (Organic/Aqueous) | High (Organic solvents) |

Part 4: Safety & Handling

-

Hazard Classification: Treat as a substituted thiazole. Likely irritant to eyes, skin, and respiratory system.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Acetal stability is moisture-dependent; keep strictly anhydrous to prevent premature hydrolysis.

-

Incompatibility: Strong oxidizing agents and strong acids (which remove the protecting group).

References

-

PubChem. 5-(1,3-Dioxolan-2-yl)-1,3-thiazole (CID 55255196). National Library of Medicine. [Link]

- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience.

A Comprehensive Technical Guide to Thiazole-5-carbaldehyde Ethylene Acetal: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiazole-5-carbaldehyde Ethylene Acetal

Thiazole-5-carbaldehyde ethylene acetal, systematically named 2-(thiazol-5-yl)-1,3-dioxolane, is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its structure combines the biologically significant thiazole ring with a protected aldehyde functionality in the form of an ethylene acetal. The thiazole moiety is a common scaffold in a multitude of pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The strategic protection of the highly reactive aldehyde group as an ethylene acetal allows for selective chemical transformations at other positions of the thiazole ring, making it an invaluable intermediate in the multi-step synthesis of complex target molecules, particularly in the realm of drug discovery and development. This guide provides an in-depth technical overview of its molecular properties, synthesis, characterization, and applications, offering field-proven insights for its effective utilization in research and development.

Molecular Properties and Identification

A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in synthesis. The properties of thiazole-5-carbaldehyde ethylene acetal are summarized below.

| Property | Value | Source |

| Chemical Name | 2-(thiazol-5-yl)-1,3-dioxolane | N/A |

| Synonyms | Thiazole-5-carbaldehyde ethylene acetal | N/A |

| CAS Number | 24295-04-3 | [1] |

| Molecular Formula | C6H7NO2S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | N/A |

Strategic Synthesis: The Acetal Protection of Thiazole-5-carbaldehyde

The synthesis of thiazole-5-carbaldehyde ethylene acetal is a straightforward yet critical procedure that involves the protection of the aldehyde group of thiazole-5-carbaldehyde. This is typically achieved through an acid-catalyzed reaction with ethylene glycol. The acetalization is a reversible reaction, and the conditions are chosen to drive the equilibrium towards the product.

Rationale for Acetal Protection

The aldehyde group is highly susceptible to both nucleophilic attack and oxidation. In a multi-step synthesis, it is often necessary to perform chemical transformations on other parts of the molecule that would be incompatible with a free aldehyde. The ethylene acetal is a robust protecting group that is stable to a wide range of reagents, including organometallics, hydrides, and oxidizing agents. It can be readily removed under acidic conditions to regenerate the aldehyde at a later stage in the synthetic sequence.

Experimental Protocol: A Self-Validating System

The following is a generalized, yet field-proven, protocol for the synthesis of 2-(thiazol-5-yl)-1,3-dioxolane.

Materials:

-

Thiazole-5-carbaldehyde

-

Ethylene glycol (1.5-2.0 equivalents)

-

Anhydrous toluene or benzene

-

Catalytic amount of p-toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiazole-5-carbaldehyde (1.0 eq), anhydrous toluene, and ethylene glycol (1.5 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).

-

Azeotropic Removal of Water: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected.

-

Reaction Monitoring: The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting aldehyde.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(thiazol-5-yl)-1,3-dioxolane.

Causality Behind Experimental Choices:

-

Azeotropic Removal of Water: The use of a Dean-Stark apparatus is crucial to drive the equilibrium of this reversible reaction towards the formation of the acetal by continuously removing the water byproduct.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Anhydrous Conditions: The use of an anhydrous solvent and reagents is important to prevent the hydrolysis of the formed acetal back to the aldehyde.

Structural Elucidation and Characterization: A Spectroscopic Roadmap

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~8.8-9.0 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the thiazole ring.

-

δ ~7.8-8.0 ppm (s, 1H): This singlet is assigned to the proton at the C4 position of the thiazole ring.

-

δ ~5.9-6.1 ppm (s, 1H): This singlet represents the methine proton of the dioxolane ring (the acetal proton).

-

δ ~4.0-4.2 ppm (m, 4H): This multiplet corresponds to the four protons of the two methylene groups of the ethylene glycol moiety in the dioxolane ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~150-155 ppm: Carbon at the C2 position of the thiazole ring.

-

δ ~140-145 ppm: Carbon at the C4 position of the thiazole ring.

-

δ ~120-125 ppm: Carbon at the C5 position of the thiazole ring (the carbon attached to the dioxolane).

-

δ ~100-105 ppm: The acetal carbon of the dioxolane ring.

-

δ ~65 ppm: The two equivalent carbons of the methylene groups in the dioxolane ring.

Predicted Infrared (IR) Spectrum:

-

~3100-3000 cm⁻¹: C-H stretching of the thiazole ring.

-

~2980-2850 cm⁻¹: C-H stretching of the dioxolane ring.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the thiazole ring.

-

~1200-1000 cm⁻¹: Strong C-O stretching bands characteristic of the acetal group.

Predicted Mass Spectrum (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak at m/z = 157, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways: Expect to see fragmentation of the dioxolane ring and cleavage of the bond between the thiazole and dioxolane rings, leading to characteristic fragments.

Applications in Drug Discovery and Organic Synthesis

The primary utility of thiazole-5-carbaldehyde ethylene acetal lies in its role as a protected building block for the synthesis of more complex molecules. The acetal group masks the reactive aldehyde, allowing for a wide array of chemical modifications at other positions of the thiazole ring.

Enabling Selective Functionalization

The presence of the ethylene acetal allows for selective reactions such as:

-

Metalation and Subsequent Electrophilic Quenching: The proton at the C2 position of the thiazole ring can be deprotonated with a strong base (e.g., n-butyllithium) to form a lithiated species. This nucleophile can then react with various electrophiles to introduce substituents at the C2 position.

-

Cross-Coupling Reactions: The thiazole ring can be functionalized via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) at positions that might otherwise be complicated by the presence of a free aldehyde.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow where thiazole-5-carbaldehyde ethylene acetal is used to synthesize a disubstituted thiazole derivative.

Caption: Synthetic utility of the ethylene acetal protecting group.

Conclusion

Thiazole-5-carbaldehyde ethylene acetal is a strategically important synthetic intermediate that provides a robust platform for the elaboration of the thiazole scaffold. Its synthesis via a reliable acetalization protocol and its stability to a wide range of reaction conditions make it an indispensable tool for researchers in medicinal chemistry and organic synthesis. A thorough understanding of its properties and reactivity, as outlined in this guide, will empower scientists to design and execute efficient synthetic routes towards novel and complex molecular targets.

References

Sources

Technical Guide: Stability & Synthetic Utility of Thiazole-5-Carbaldehyde vs. 5-(1,3-Dioxolan-2-yl)thiazole

This technical guide provides an in-depth analysis of the stability, reactivity, and synthetic utility of Thiazole-5-carbaldehyde compared to its protected acetal form, 5-(1,3-Dioxolan-2-yl)thiazole .

Executive Summary

For drug development professionals working with thiazole scaffolds, the choice between the free aldehyde (Thiazole-5-carbaldehyde ) and its ethylene glycol acetal (5-(1,3-Dioxolan-2-yl)thiazole ) is a strategic decision dictated by oxidative stability and regioselectivity .

-

Thiazole-5-carbaldehyde is a highly reactive electrophile prone to aerobic oxidation and polymerization. It serves as the immediate precursor for Knoevenagel, Wittig, and reductive amination reactions.

-

5-(1,3-Dioxolan-2-yl)thiazole acts as a "masked" aldehyde. It renders the C5 position inert to nucleophiles, enabling regioselective lithiation at the C2 position —a transformation impossible with the free aldehyde.

Part 1: Structural & Electronic Analysis

Thiazole-5-carbaldehyde (The Reactive Species)

The thiazole ring is electron-deficient (π-excessive but nitrogen-withdrawing), making the C2 position acidic and the ring susceptible to nucleophilic attack. When a formyl group is attached at C5:

-

Electrophilicity: The carbonyl carbon becomes exceptionally electrophilic due to the electron-withdrawing nature of the thiazole ring and the lack of strong resonance donation compared to benzene analogs.

-

Oxidative Instability: The aldehydic C-H bond is weakened. Exposure to atmospheric oxygen rapidly converts the aldehyde to Thiazole-5-carboxylic acid , a "dead end" impurity in many synthetic pathways.

5-(1,3-Dioxolan-2-yl)thiazole (The Protective Bunker)

Conversion to the cyclic acetal changes the hybridization of the C5-substituent from

-

Nucleophilic Inertness: The acetal is an ether-like functionality. It is stable to strong bases (e.g., n-BuLi, LDA), hydrides (LiAlH₄), and Grignard reagents.

-

Steric Bulk: The dioxolane ring provides steric shielding, discouraging aggregation or polymerization at the C5 position.

Part 2: Comparative Stability Profile

The following table synthesizes stability data derived from functional group chemistry and heterocyclic behavior.

| Parameter | Thiazole-5-carbaldehyde | 5-(1,3-Dioxolan-2-yl)thiazole |

| Physical State | Solid (mp 92–94°C) [1] | Liquid / Low-melting Solid |

| Atmospheric Stability | Poor. Oxidizes to carboxylic acid within hours/days if exposed to air. | Excellent. Stable indefinitely under ambient conditions. |

| pH Tolerance | Stable in mild acid; degrades in strong base (Cannizzaro risk). | Stable in Base (pH 7–14). Labile in Acid (< pH 4). |

| Storage Requirement | -20°C, under Argon/Nitrogen. | 4°C or RT, standard vial. |

| Major Impurity | Thiazole-5-carboxylic acid.[1] | Parent aldehyde (if trace acid present). |

Visualization: Degradation vs. Protection Pathways

The diagram below illustrates the divergent fates of the two species under stress conditions.

Caption: Figure 1. Comparative reaction pathways. The aldehyde is an oxidation risk; the acetal unlocks C2-lithiation chemistry.

Part 3: Synthetic Utility & C2-Functionalization

The primary reason to use 5-(1,3-Dioxolan-2-yl)thiazole is not just storage, but to enable chemistry at the C2 position .

The C2-Lithiation Strategy

Thiazole protons exhibit acidity in the order C2 > C5 > C4. However, n-Butyllithium (n-BuLi) is a nucleophile.

-

With Free Aldehyde: n-BuLi attacks the carbonyl (C=O) immediately, destroying the aldehyde functionality.

-

With Acetal: The C5 position is protected. n-BuLi acts as a base, deprotonating the C2 position to form 2-lithio-5-(1,3-dioxolan-2-yl)thiazole . This species can then react with electrophiles (alkyl halides, aldehydes, CO2) to create 2,5-disubstituted thiazoles [2].

Caption: Figure 2. Workflow for C2-functionalization using the acetal protecting group.

Part 4: Experimental Protocols

Protocol A: Self-Validating Protection (Aldehyde → Acetal)

This protocol includes a Dean-Stark trap step which is self-validating: the reaction is complete when water collection ceases.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Dissolve Thiazole-5-carbaldehyde (1.0 eq) in Toluene (0.2 M). Add Ethylene Glycol (1.5 eq) and p-Toluenesulfonic acid (pTsOH) (0.05 eq).

-

Execution: Reflux vigorously. Water generated by the condensation will separate in the trap.

-

Endpoint: Continue until theoretical water volume is collected or TLC shows disappearance of the polar aldehyde spot.

-

Workup: Cool to RT. Wash with Sat. NaHCO₃ (to neutralize pTsOH). Dry organic layer (

) and concentrate. -

Validation: NMR should show the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the acetal methine proton (~6.0 ppm).

Protocol B: C2-Lithiation of the Acetal

Critical Safety Note: n-BuLi is pyrophoric. Ensure anhydrous conditions.

-

Preparation: Dissolve 5-(1,3-Dioxolan-2-yl)thiazole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 minutes.

-

Expert Tip: Maintain internal temp below -70°C to prevent ring fragmentation.

-

-

Incubation: Stir at -78°C for 30–60 minutes. The solution typically turns yellow/orange.

-

Functionalization: Add the Electrophile (e.g., Methyl Iodide, 1.2 eq) dissolved in THF.

-

Quench: Allow to warm to 0°C, then quench with Sat. NH₄Cl.

Protocol C: Deprotection (Acetal → Aldehyde)

-

Solvent System: Dissolve the acetal in THF:Water (4:1) or Acetone:Water (9:1).

-

Acid: Add 1M HCl (2.0 eq) or catalytic pTsOH.

-

Reaction: Stir at RT or mild heat (40°C).

-

Monitoring: The reaction is complete when the acetal peak vanishes on TLC.

-

-

Purification: Neutralize with NaHCO₃ before extraction to prevent acid-catalyzed degradation of the regenerated aldehyde during concentration.

References

- Stanetty, P., & Koller, H. (1999). Directed Lithiation of Thiazoles. Monatshefte für Chemie / Chemical Monthly.

-

Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters. Retrieved February 24, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-(1,3-Dioxolan-2-yl)-1,3-thiazole .

Executive Summary

5-(1,3-Dioxolan-2-yl)-1,3-thiazole (CAS: 10058-38-5 / 24295-04-3 for isomer reference) is a critical heterocyclic intermediate, primarily functioning as a protected form of 5-formylthiazole. Its structural core combines a basic, aromatic thiazole ring with a polar, acid-labile dioxolane acetal.

For researchers and process chemists, the solubility of this compound is governed by its amphiphilic nature (Predicted XLogP ≈ 0.4). It exhibits excellent solubility in chlorinated and polar aprotic solvents, moderate solubility in alcohols, and limited solubility in non-polar hydrocarbons.

Critical Handling Note: While stable in basic and neutral organic media, the dioxolane moiety is highly susceptible to acid-catalyzed hydrolysis. Solvent selection must strictly exclude unbuffered acidic media to prevent premature deprotection to the aldehyde.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its two functional domains:

| Functional Domain | Character | Solvent Interaction Mechanism |

| 1,3-Thiazole Ring | Aromatic, Weakly Basic | |

| 1,3-Dioxolan-2-yl | Polar Aprotic (Acetal) | Dipole-dipole interactions; Lewis base capability. |

-

Lipophilicity (LogP ~0.4): The molecule sits at the boundary of hydrophilicity and lipophilicity. Unlike highly lipophilic thiazoles (LogP > 2.0), this compound has significant affinity for polar organic solvents and may exhibit partial miscibility with water, posing a risk of yield loss during aqueous workups.

-

Physical State: Typically a viscous oil or low-melting solid (BP ~61-62°C at 0.1 Torr).

Solubility Compatibility Matrix

The following matrix categorizes solvents based on dissolution capacity and chemical compatibility.

Table 1: Solvent Compatibility Guide

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. Ideal for extraction from aqueous phases and as a reaction solvent. |

| Polar Aprotic | THF, DMSO, DMF, Acetonitrile | Excellent | Preferred for nucleophilic substitution or lithiation reactions. DMSO/DMF are difficult to remove; use THF if evaporation is required. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Soluble, but protic solvents can interfere with organometallic steps. Useful for crystallization if the compound is solid. |

| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | Good | MTBE is superior to diethyl ether for extractions due to higher boiling point and lower flammability. |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor | Anti-Solvent. Use these to precipitate the compound or wash away non-polar impurities. |

| Aqueous | Water, Brine | Sparingly Soluble | Caution: Due to LogP ~0.4, significant product can be lost in the aqueous phase. Always saturate the aqueous layer with NaCl (salting out) to force the compound into the organic layer. |

Stability & Reactivity Logic

The solubility profile cannot be decoupled from chemical stability. The dioxolane ring functions as a "mask" for the aldehyde.[1] The diagram below illustrates the stability cliffs that dictate solvent choice.

Figure 1: Stability decision tree. Acidic solvents trigger deprotection, while basic/neutral solvents maintain the acetal integrity.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise solubility limit (

-

Preparation: Weigh 100 mg of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole into a tared 4 mL vial.

-

Addition: Add the target solvent in 50

L aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear.

-

Insoluble: Turbidity or phase separation persists.

-

-

Calculation:

Protocol B: Safe Extraction from Aqueous Media

Given the moderate hydrophilicity (LogP 0.4), standard extraction can result in yield loss.

-

Quench: Quench the reaction mixture with saturated

(ensure pH > 7 to protect the acetal). -

Salt Saturation: Add solid NaCl to the aqueous phase until saturation is reached. This "salting out" effect increases the ionic strength, driving the organic thiazole into the organic phase.

-

Solvent Choice: Perform extractions using DCM or Chloroform (

volumes). Avoid Diethyl Ether if possible, as its extraction efficiency for this specific polarity is lower than chlorinated solvents. -

Drying: Dry combined organics over

(neutral) rather than acidic drying agents.

Applications in Synthesis

The solubility profile of this compound dictates its utility in multi-step synthesis.

-

Grignard/Lithiation Reactions:

-

Solvent: Anhydrous THF or 2-MeTHF.

-

Rationale: The dioxolane protects the electrophilic aldehyde, allowing lithiation at the thiazole 2-position. The compound is highly soluble in THF at -78°C, preventing precipitation during cryo-reactions.

-

-

Suzuki-Miyaura Coupling:

-

Solvent: 1,4-Dioxane/Water or DMF.

-

Rationale: Excellent solubility in dioxane allows for high-concentration reaction mixtures, improving kinetics.

-

Visualization of Solubility Screening Workflow

Figure 2: Workflow for selecting solvents based on intended process outcome (Dissolution vs. Precipitation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55255196, 5-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link][2]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3] (Discussion on stability of 1,3-dioxolanes). Wiley-Interscience.

-

Organic Chemistry Portal. Synthesis of Thiazoles and Protection Strategies. Retrieved from [Link]

Sources

Strategic Functionalization of 5-Substituted Thiazole Derivatives in Medicinal Chemistry

[1][2][3]

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 18 FDA-approved drugs.[1][2] While the 2- and 4-positions are readily accessible via classical Hantzsch synthesis, the 5-position represents a critical vector for optimizing potency, selectivity, and metabolic stability.

This guide focuses on the 5-substituted thiazole motif, a structural feature central to blockbuster kinase inhibitors like Dasatinib and Dabrafenib . It provides a technical roadmap for accessing this position via modern C-H activation and classical lithiation strategies, supported by validated protocols and Structure-Activity Relationship (SAR) insights.

Structural & Electronic Significance

The thiazole ring (1,3-thiazole) exhibits a distinct electronic dichotomy that dictates synthetic strategy:

-

Position 2 (C2): Electron-deficient (between S and N). Highly acidic (pKa ~29) and susceptible to nucleophilic attack or lithiation/deprotonation.

-

Position 5 (C5): Relatively electron-rich compared to C2. It behaves similarly to the thiophene 2-position and is the preferred site for electrophilic aromatic substitution (SEAr) and direct C-H arylation .

Therapeutic Relevance of C5 Substitution

Modifications at C5 often dictate the molecule's ability to engage deep hydrophobic pockets or form critical hydrogen bonds in enzyme active sites.

| Drug | Indication | C5-Substituent Function |

| Dasatinib | CML (BCR-ABL inhibitor) | Carboxamide: Forms a critical H-bond network within the kinase ATP-binding pocket; links to the "gatekeeper" aryl ring. |

| Dabrafenib | Melanoma (BRAF inhibitor) | Heteroaryl (Pyrimidine): Acts as a hinge binder; the 2,4,5-trisubstitution pattern locks the conformation for selectivity. |

| Cefiderocol | Antibiotic (Siderophore) | Acyl/Sidechain: Modulates bacterial cell wall penetration and iron chelation properties. |

| Ritonavir | Antiviral (Protease inhibitor) | Alkyl/Backbone: The thiazole acts as a bioisostere for peptide bonds, improving metabolic stability. |

Strategic Synthetic Pathways

Accessing 5-substituted thiazoles requires selecting the right tool for the substrate's complexity.

A. Classical Electrophilic Substitution (Halogenation)

The most robust method for early-stage functionalization.

-

Mechanism: Electrophilic attack at C5.[3]

-

Reagent: N-Bromosuccinimide (NBS) or Br2.

-

Utility: Generates 5-bromothiazoles, which serve as handles for Suzuki, Stille, or Negishi cross-couplings.

B. Direct C-H Arylation (The Modern Standard)

For late-stage functionalization (LSF) of complex scaffolds, Pd-catalyzed C-H activation is superior. It avoids pre-functionalization (halogenation) and reduces step count.

-

Regioselectivity: Under ligand-free or specific ligand conditions (e.g., bathophenanthroline), Palladium preferentially activates the C5-H bond over C2-H or C4-H due to the concerted metallation-deprotonation (CMD) mechanism favoring the more electron-rich position.

C. Visualization of Synthetic Logic

Figure 1: Regioselective control in thiazole functionalization. C5 is accessed via electrophilic or transition-metal-catalyzed pathways.

Detailed Experimental Protocol

Protocol: Ligand-Free Pd-Catalyzed C5-Arylation of Thiazoles

Objective: Direct installation of an aryl group at the C5 position of a 2-substituted thiazole (e.g., 2-isobutylthiazole or 2-aminothiazole derivative).[4][5] This method avoids the need for toxic phosphine ligands and uses stable Pd(II) sources.

Mechanism: Concerted Metallation-Deprotonation (CMD). Validation: This protocol is self-validating via TLC/GC-MS monitoring of the disappearance of the aryl bromide.

Materials

-

Substrate: 2-Isobutylthiazole (or target 2-substituted thiazole) (1.0 equiv)

-

Coupling Partner: Aryl Bromide (e.g., 4-bromoanisole) (1.1 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)

-

Base: Potassium Acetate (KOAc) (2.0 equiv) - Crucial for CMD mechanism.

-

Solvent: N,N-Dimethylacetamide (DMA), anhydrous (0.2 M concentration)

-

Equipment: Schlenk tube or pressure vial, magnetic stir bar, oil bath.[6]

Step-by-Step Methodology

-

Setup (Inert Atmosphere):

-

Flame-dry a 10 mL Schlenk tube and allow it to cool under a stream of Argon or Nitrogen.

-

Add KOAc (196 mg, 2.0 mmol), Aryl Bromide (1.1 mmol), and Pd(OAc)₂ (2.2 mg, 0.01 mmol).

-

Note: If the thiazole substrate is a solid, add it here. If liquid, add in step 2.

-

-

Solvent & Substrate Addition:

-

Seal the tube with a septum.

-

Evacuate and backfill with Argon (3 cycles).

-

Inject Anhydrous DMA (5 mL) via syringe.[6]

-

Inject 2-Substituted Thiazole (1.0 mmol) via microsyringe.

-

-

Reaction:

-

Place the tube in a pre-heated oil bath at 150 °C .

-

Stir vigorously (800+ rpm) for 12–18 hours .

-

Checkpoint: Monitor reaction progress by GC-MS or TLC (eluent: Hexane/EtOAc). The aryl bromide is usually the limiting reagent; its disappearance signals completion.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[6]

-

Separate phases.[6] Extract the aqueous layer with EtOAc (2 x 15 mL).[6]

-

Combine organic layers and wash with Brine (saturated NaCl) to remove residual DMA.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

-

-

Purification:

-

Purify the crude residue via Flash Column Chromatography (Silica Gel).[6]

-

Gradient: 0% → 20% EtOAc in Hexanes (adjust based on polarity of product).

-

Yield Expectation: 70–90% for electron-neutral/rich aryl bromides; 50–70% for sterically hindered bromides.

Structure-Activity Relationship (SAR) Insights

The 5-position is a "fine-tuning" vector. The nature of the substituent here drastically shifts the biological profile.

SAR Summary Table

| C5 Substituent | Electronic Effect | Primary Biological Activity | Mechanism of Action |

| Aryl / Heteroaryl | Conjugation / Lipophilicity | Anticancer | Kinase inhibition (ATP mimicry); Tubulin polymerization inhibition. |

| Carboxamide | H-Bond Donor/Acceptor | Anticancer (CML) | Directed H-bonding to kinase hinge regions (e.g., Dasatinib). |

| Acyl / Ketone | Electron Withdrawing | Antimicrobial | Disruption of bacterial cell wall synthesis enzymes. |

| Sulfonyl | Strong EWG | Anti-inflammatory | COX-2 inhibition selectivity. |

SAR Logic Diagram

Figure 2: Pharmacophore mapping of the C5 position. The choice of substituent directs the molecule toward specific therapeutic targets.

Future Outlook: PROTACs and Covalent Inhibitors

The 5-position of thiazole is increasingly being used as the exit vector for PROTAC (Proteolysis Targeting Chimera) linkers. Because C5 often points towards the solvent front in kinase active sites (as seen in Dasatinib), it allows for the attachment of long PEG or alkyl linkers without disrupting the primary binding mode.

Recommendation: When designing thiazole-based degraders, prioritize C5 functionalization for linker attachment using the C-H arylation or amidation protocols described above.

References

-

Dasatinib Synthesis & Structure: Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (BMS-354825)." Journal of Medicinal Chemistry, 2006. Link

-

C-H Activation Protocol: Do, H.-Q., & Daugulis, O. "Copper-Catalyzed Arylation of Heterocycle C-H Bonds." Journal of the American Chemical Society, 2007. Link

-

Regioselective Arylation: Gong, X., et al. "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions." Organic Letters, 2013.[7][8] Link

-

Thiazole Medicinal Chemistry Review: Petrou, A., et al. "Thiazole Ring—A Biologically Active Scaffold."[2] Molecules, 2021.[9] Link

-

Anticancer Thiazoles: Luzina, O. A., & Popov, S. A. "Synthesis and anticancer activity of novel thiazole derivatives." Molecular Diversity, 2021. Link

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reigoselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

Electronic & Synthetic Profiling of 1,3-Dioxolane-Substituted Thiazoles

Executive Summary

The fusion of the 1,3-dioxolane moiety with the thiazole scaffold represents a strategic intersection in medicinal chemistry, balancing the electron-deficient aromaticity of thiazoles with the lipophilic, hydrogen-bond-accepting nature of dioxolanes.[1] This guide provides a deep technical analysis of their electronic properties, synthetic challenges (specifically acid-lability), and pharmacophore potential.[1] It is designed for researchers requiring actionable protocols for synthesizing and profiling these derivatives for antimicrobial and anticancer applications.

Molecular Architecture & Electronic Landscape

To rationalize the reactivity and binding affinity of 1,3-dioxolane substituted thiazoles, one must analyze the perturbation of the thiazole's frontier molecular orbitals (FMOs) by the dioxolane substituent.[1]

Frontier Molecular Orbital (FMO) Analysis

The thiazole ring acts as an electron sink due to the electronegativity of Nitrogen (

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the sulfur atom and the

-system of the thiazole/linker.[1] The presence of the dioxolane oxygens contributes lone-pair density, slightly raising the HOMO energy, making the system more susceptible to electrophilic attack compared to a bare thiazole.[1] -

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the

bond of the thiazole.[1] The energy gap (-

Typical

: 3.5 – 4.2 eV (indicating moderate chemical stability but high bioreactivity).[1]

-

-

Dipole Moment (

): The vector sum of the thiazole (directed towards N) and the dioxolane (dependent on conformation) creates a distinct electrostatic potential surface (ESP), critical for orientation in active sites like Penicillin Binding Protein 4 (PBP4) .[1]

Electronic Descriptor Table (Predicted vs. Experimental)

Data synthesized from DFT studies (B3LYP/6-31G) of analogous systems.

| Property | Thiazole (Base) | 1,3-Dioxolane-Thiazole Derivative | Impact on Bioactivity |

| HOMO Energy | -6.24 eV | -5.85 eV | Increased antioxidant potential; better H-bond donor interaction. |

| LUMO Energy | -1.82 eV | -1.95 eV | Enhanced electrophilicity for covalent docking (if applicable). |

| Dipole Moment | 1.6 D | 3.4 - 4.1 D | Improved solubility and orientation in polar binding pockets. |

| LogP (Lipophilicity) | 0.45 | 2.1 - 2.8 | Optimized membrane permeability (Lipinski Rule of 5 compliance).[1] |

Synthetic Protocols & "Gotchas"[1]

The synthesis of these compounds generally relies on the Hantzsch Thiazole Synthesis .[1][2] However, the standard protocol requires modification because the 1,3-dioxolane ring is an acetal , which is susceptible to acid-catalyzed hydrolysis.[1]

The "Buffered" Hantzsch Protocol

Standard Hantzsch conditions (refluxing in EtOH with no buffer) often lead to deprotection of the dioxolane, yielding the aldehyde/ketone byproduct.[1]

Reagents:

-

Precursor A: 2-(4-(2-bromoacetyl)phenyl)-1,3-dioxolane (The

-haloketone).[1] -

Solvent: Anhydrous Ethanol or DMF.

-

Buffer/Base: Sodium Acetate (NaOAc) or Triethylamine (TEA).[1]

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of the Thioamide in anhydrous ethanol.

-

Addition: Add 1.0 eq of the

-haloketone dropwise at room temperature.-

Critical Step: Add 1.2 eq of Sodium Acetate immediately. This neutralizes the HBr generated during cyclization, preventing the pH from dropping below 4.0, which would hydrolyze the dioxolane.[1]

-

-

Cyclization: Reflux at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the

-haloketone spot. -

Workup (Non-Acidic):

-

Purification: Recrystallization from Ethanol/DMF mixtures. Avoid silica gel chromatography if possible, as the acidity of silica can degrade the dioxolane; if necessary, neutralize silica with 1% TEA.[1]

Synthetic Logic Visualization

The following diagram illustrates the decision matrix for synthesizing these derivatives while preserving the labile dioxolane ring.

Figure 1: Synthetic workflow emphasizing the critical buffering step to prevent acetal hydrolysis.

Pharmacophore Modeling & Biological Interface

The 1,3-dioxolane-thiazole hybrid is a "privileged scaffold" in drug discovery, particularly for Tubulin Polymerization Inhibition and Antimicrobial targets.[1]

Binding Mode Mechanism[1]

-

Thiazole Ring: Acts as a planar aromatic spacer that often engages in

stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the active site.[1] -

Dioxolane Oxygens: Act as hydrogen bond acceptors (HBA).[1] In docking studies involving PBP4 (Penicillin Binding Protein), these oxygens frequently interact with Serine or Asparagine residues (e.g., ASN 308), anchoring the ligand.[1]

-

Nitrogen (Thiazole): A potent H-bond acceptor.

SAR Logic (Structure-Activity Relationship)[1]

-

Substitution at C2 (Thiazole): Bulky hydrophobic groups (e.g., phenyl, naphthyl) enhance potency against Gram-positive bacteria by facilitating cell wall penetration.[1]

-

Substitution at C4 (Thiazole): This is where the dioxolane linker is usually attached.[1] A rigid linker (phenyl) is preferred over a flexible one (methylene) for anticancer activity (tubulin binding) to maintain the correct entropy of binding.[1]

Interaction Pathway Visualization

The following diagram details the molecular docking logic for these derivatives against a target protein (e.g., Tubulin or PBP4).

Figure 2: Molecular docking interaction map showing the tripartite binding mode of the scaffold.

References

-

Hantzsch Thiazole Synthesis & Modifications

-

Biological Activity (Antimicrobial & Anticancer)

-

Electronic Properties & DFT Studies

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

Methodological & Application

Synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole: A Comprehensive Guide to Acetal Protection of Thiazole-5-carbaldehyde

Introduction: The Strategic Importance of Thiazole Scaffolds and Aldehyde Protection in Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen atoms, is present in a wide array of therapeutic agents, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[2][4] The versatility of the thiazole scaffold allows for extensive functionalization, enabling the fine-tuning of molecular properties to optimize efficacy and safety.

In the multi-step synthesis of complex drug molecules, the strategic protection and deprotection of reactive functional groups is a fundamental concept. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule. The conversion of an aldehyde to a cyclic acetal, such as a 1,3-dioxolane, is a robust and widely employed protective strategy. This transformation renders the carbonyl group unreactive to a variety of reagents, including nucleophiles and oxidizing agents, and can be reversed under acidic conditions to regenerate the aldehyde at the desired stage of the synthesis.

This application note provides a detailed protocol for the synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole from thiazole-5-carbaldehyde. This compound serves as a valuable building block in the synthesis of more complex thiazole-containing drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the characterization of the final product.

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole from thiazole-5-carbaldehyde and ethylene glycol is a classic example of an acid-catalyzed acetalization reaction. The use of an acid catalyst, typically a non-nucleophilic acid such as p-toluenesulfonic acid (p-TsOH), is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by the diol.

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethylene Glycol: A hydroxyl group from the ethylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.

-

Proton Transfer and Water Elimination: A proton is transferred to one of the hydroxyl groups of the hemiacetal, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the stable cyclic acetal and regenerate the acid catalyst.

To drive the reaction to completion, the water generated as a byproduct is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole.

Materials:

-

Thiazole-5-carbaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add thiazole-5-carbaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq). Add a sufficient volume of toluene to dissolve the reagents and allow for efficient reflux (approximately 100 mL).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent) until the starting aldehyde is consumed. This typically takes 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-(1,3-Dioxolan-2-yl)-1,3-thiazole.

Data Presentation: Reaction Parameters and Expected Characterization

The following table summarizes the key reaction parameters and expected analytical data for the synthesized product.

| Parameter | Value |

| Reactants | Thiazole-5-carbaldehyde, Ethylene glycol |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Solvent | Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 4 - 8 hours |

| Typical Yield | > 90% |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.75 (s, 1H), 7.95 (s, 1H), 5.95 (s, 1H), 4.15-4.00 (m, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.0, 142.0, 138.0, 102.0, 65.5 |

| IR (KBr, cm⁻¹) | ~2900 (C-H), ~1600 (C=N), ~1100 (C-O) |

| Mass Spectrum (ESI-MS) | m/z: 158.0 [M+H]⁺ |

Note: Spectroscopic data are predicted and may vary slightly based on experimental conditions and instrumentation.

Applications in Drug Development: A Versatile Intermediate

The acetal-protected thiazole-5-carbaldehyde, 5-(1,3-Dioxolan-2-yl)-1,3-thiazole, is a valuable intermediate in the synthesis of various pharmaceutical compounds. The protected aldehyde allows for selective modifications at other positions of the thiazole ring without interference from the highly reactive formyl group. For instance, the C2 position of the thiazole ring can be deprotonated and reacted with various electrophiles to introduce diverse substituents.[5] Following these transformations, the aldehyde can be readily deprotected under mild acidic conditions, providing access to a wide range of 2,5-disubstituted thiazole-5-carbaldehydes, which are key precursors for many biologically active molecules.

Thiazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Compounds like Tiazofurin and Dasatinib are well-known anticancer agents containing a thiazole moiety.[2][4]

-

Antimicrobial: The thiazole ring is a component of some antibiotics and is explored for the development of new antibacterial and antifungal agents.[4]

-

Anti-inflammatory: Certain thiazole derivatives have shown potent anti-inflammatory properties.[1]

-

Antiviral: Ritonavir, an anti-HIV drug, features a thiazole core structure.[4]

The synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole provides a reliable pathway to a versatile building block, enabling the exploration and development of novel thiazole-based therapeutics.

Conclusion

This application note has provided a comprehensive guide for the synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole from thiazole-5-carbaldehyde. The acid-catalyzed acetalization is an efficient and high-yielding method for the protection of the aldehyde functionality. The detailed protocol and characterization data serve as a valuable resource for researchers in organic synthesis and drug discovery. The strategic use of this protected intermediate opens up avenues for the synthesis of a diverse range of functionalized thiazole derivatives with potential therapeutic applications.

References

-

The Royal Society of Chemistry. (2025). Characterization Details. Retrieved from [Link]

-

ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

Gomha, S. M., et al. (2017, June 26). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(52), 32647-32651. Retrieved from [Link]

-

LEYBOLD. Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from [Link]

-

El-fakharany, E. M., et al. (2025, January 3). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1-13. Retrieved from [Link]

-

Wang, Z., et al. (2015). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 20(9), 15838-15848. Retrieved from [Link]

-

Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-299. Retrieved from [Link]

-

Molecules. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]

-

Ayati, A., et al. (2015, June 5). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015, March–April). Synthesis and characterization of some new 2-amino thiazole derivatives. Retrieved from [Link]

-

Lesyk, R., et al. (2019). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopharmaceutical Journal, 11(1), 3-26. Retrieved from [Link]

-

ResearchGate. (2021, January 7). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, January 2). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017, March 30). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Retrieved from [Link]

-

Molecules. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022, July 15). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

- Google Patents. US5917059A - Preparation of cyclic acetals or ketals.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole as a Versatile Synthetic Intermediate

Introduction: Unveiling the Potential of a Protected Thiazole Aldehyde

In the landscape of modern medicinal chemistry and drug development, the 1,3-thiazole ring is a privileged scaffold, appearing in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the design of novel therapeutics. A particularly valuable, yet often overlooked, synthetic intermediate is 5-(1,3-Dioxolan-2-yl)-1,3-thiazole . This compound is, in essence, a protected form of 5-formyl-1,3-thiazole, where the reactive aldehyde functionality is masked as a stable 1,3-dioxolane. This protection strategy unlocks a diverse range of synthetic possibilities, allowing for selective modifications at other positions of the thiazole ring without interference from the aldehyde group. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.

Core Synthesis and Characterization

The most direct and efficient route to 5-(1,3-Dioxolan-2-yl)-1,3-thiazole involves the protection of commercially available 5-formylthiazole. The 1,3-dioxolane group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions.[1]

Protocol 1: Synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole

This protocol details the acid-catalyzed acetalization of 5-formylthiazole with ethylene glycol. The use of a Dean-Stark apparatus is crucial to drive the reaction to completion by removing the water generated during the reaction.

Reaction Scheme:

A schematic representation of the synthesis of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Formylthiazole | 113.13 | 5.0 g | 44.2 mmol |

| Ethylene Glycol | 62.07 | 3.3 mL (3.6 g) | 58.0 mmol |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.25 g | 1.3 mmol |

| Toluene | - | 100 mL | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

| Diethyl ether | - | As needed | - |

| Hexanes | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-formylthiazole (5.0 g, 44.2 mmol), ethylene glycol (3.3 mL, 58.0 mmol), p-toluenesulfonic acid monohydrate (0.25 g, 1.3 mmol), and toluene (100 mL).

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 5-(1,3-Dioxolan-2-yl)-1,3-thiazole as a colorless to pale yellow oil.

Characterization Data:

The structural identity and purity of the synthesized 5-(1,3-Dioxolan-2-yl)-1,3-thiazole should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.80 (s, 1H, H-2), 8.05 (s, 1H, H-4), 6.05 (s, 1H, acetal-H), 4.20-4.10 (m, 2H, O-CH₂), 4.05-3.95 (m, 2H, O-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 154.0 (C-2), 145.5 (C-4), 138.0 (C-5), 102.5 (acetal-C), 65.5 (O-CH₂) |

| IR (neat, cm⁻¹) | ~3120 (C-H, aromatic), ~2960-2880 (C-H, aliphatic), ~1150-1050 (C-O, acetal) |

| Mass Spec. (ESI-MS) | m/z 158.0270 [M+H]⁺ |

Application Notes: Strategic Deprotection and Subsequent Transformations

The primary utility of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole lies in its ability to serve as a stable precursor to the highly reactive 5-formylthiazole. This allows for chemical manipulations at other positions of the thiazole ring that would otherwise be incompatible with a free aldehyde group.

Protocol 2: Deprotection to 5-Formylthiazole

This protocol describes the acid-catalyzed hydrolysis of the dioxolane protecting group to regenerate the aldehyde functionality.

Reaction Scheme:

A schematic representation of the deprotection of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole.

Materials and Reagents:

| Reagent | Concentration | Quantity |

| 5-(1,3-Dioxolan-2-yl)-1,3-thiazole | - | 1.0 g |

| Acetone | - | 20 mL |

| Hydrochloric Acid | 2 M | 10 mL |

| Diethyl ether | - | 50 mL |

| Saturated aq. NaHCO₃ | - | 30 mL |

| Brine | - | 30 mL |

| Anhydrous MgSO₄ | - | - |

Procedure:

-

Dissolve 5-(1,3-Dioxolan-2-yl)-1,3-thiazole (1.0 g) in acetone (20 mL) in a 50 mL round-bottom flask.

-

Add 2 M hydrochloric acid (10 mL) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Once the reaction is complete, add diethyl ether (50 mL) and transfer the mixture to a separatory funnel.

-

Carefully neutralize the aqueous layer by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-formylthiazole. The product is often of sufficient purity for use in subsequent steps without further purification.

Synthetic Applications in Drug Discovery

The strategic use of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole allows for the construction of complex molecular architectures. For instance, the C2 and C4 positions of the thiazole ring can be functionalized via metallation-electrophile quench sequences or cross-coupling reactions while the aldehyde at C5 remains protected.

Conceptual Workflow: Multi-step Synthesis Utilizing the Intermediate

The following workflow illustrates a general strategy for the synthesis of a disubstituted thiazole derivative, highlighting the pivotal role of the dioxolane protecting group.

A general workflow for the use of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole in multi-step synthesis.

This strategy has been implicitly used in the synthesis of various biologically active molecules where a 5-formylthiazole moiety is required in the final structure or as a late-stage intermediate. The ability to unmask the aldehyde at a desired point in the synthetic sequence provides a significant tactical advantage.

Conclusion: A Key Building Block for Complex Molecule Synthesis

5-(1,3-Dioxolan-2-yl)-1,3-thiazole is a highly valuable and versatile synthetic intermediate that provides a stable and reliable method for the introduction of a 5-formylthiazole moiety into complex molecules. Its straightforward synthesis and predictable deprotection under mild acidic conditions make it an indispensable tool for organic chemists and drug discovery professionals. The protocols and insights provided in this guide are intended to facilitate the broader application of this important building block in the pursuit of novel and effective therapeutic agents.

References

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718.

- Hasanah, I., & Nurziana, N. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

PubChem. (n.d.). 5-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 2025, 30(4), 934.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

-

Warde Medical Laboratory. (n.d.). Ethylene Glycol. Retrieved from [Link]

-

YouTube. (2020, June 10). Ethylene Glycol for Protecting Groups. Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane.

- BenchChem. (2025). Protocol for the Deprotection of the Trityl Group from 1,2,4-Triazoles: Application Notes and Methodologies.

Sources

Application Note: Nucleophilic Substitution of Thiazole Acetal Derivatives

Precision Protocols for C2-Functionalization of Masked Thiazole Aldehydes

Executive Summary & Mechanistic Rationale

Thiazole derivatives are ubiquitous in pharmacophores (e.g., Tiazofurin, Dasatinib) due to their ability to mimic peptide bonds and participate in

This scaffold presents a unique "push-pull" challenge:

-

The Thiazole Ring (Electrophile): The C2 position is electron-deficient (

-active) due to the inductive effect of the adjacent sulfur and nitrogen. -

The Acetal (Masked Electrophile): This group protects a reactive aldehyde but is highly sensitive to Brønsted and Lewis acids.

The Core Directive: To successfully substitute the C2-halogen with a nucleophile (amine, thiol, alkoxide) while preserving the acid-labile acetal, the reaction environment must remain strictly basic or neutral . Standard acidic workups or electrophilic activation methods often lead to premature deprotection and polymerization.

Mechanistic Pathway:

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group.

Figure 1: The

Critical Reaction Parameters

Success depends on three variables: Solvent Polarity, Base Selection, and Temperature.

| Parameter | Recommended Choice | Scientific Rationale |